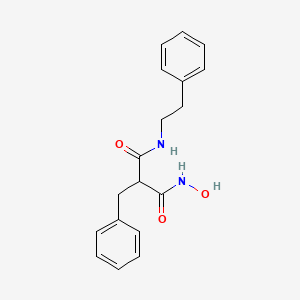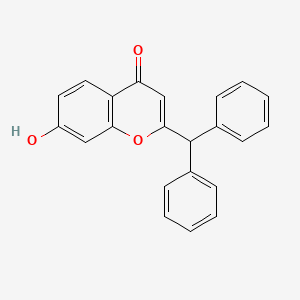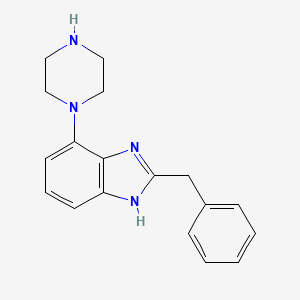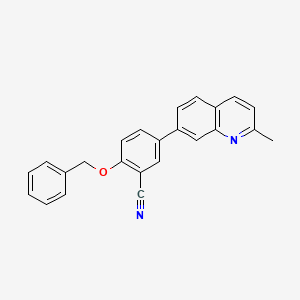
N-(5-sulfamoyl-2,3-dihydro-1H-inden-2-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butylamido-5-sulfonamidoindane is a small organic molecule known for its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-butylamido-5-sulfonamidoindane typically involves multiple steps, including the formation of the indane core and subsequent functionalization with butylamido and sulfonamido groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Indane Core: This step often involves cyclization reactions to form the indane ring structure.
Functionalization: Introduction of the butylamido and sulfonamido groups through reactions such as amide bond formation and sulfonation.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-butylamido-5-sulfonamidoindane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to produce reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Research has focused on its potential therapeutic applications, such as enzyme inhibition and modulation of biological pathways.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-butylamido-5-sulfonamidoindane involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit carbonic anhydrase, an enzyme involved in the reversible hydration of carbon dioxide. This inhibition can affect various physiological processes, including pH regulation and cell proliferation .
Comparison with Similar Compounds
2-butylamido-5-sulfonamidoindane can be compared with other similar compounds, such as:
- 1-acetamido-5-sulfonamidoindane
- 1-cyclohexylamido-5-sulfonamidoindane
- 1-pentafluorophenylamido-5-sulfonamidoindane
- 1-valproylamido-5-sulfonamidoindane
These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical properties and biological activities. The uniqueness of 2-butylamido-5-sulfonamidoindane lies in its specific combination of butylamido and sulfonamido groups, which confer distinct chemical and biological characteristics .
Properties
Molecular Formula |
C14H20N2O3S |
|---|---|
Molecular Weight |
296.39 g/mol |
IUPAC Name |
N-(5-sulfamoyl-2,3-dihydro-1H-inden-2-yl)pentanamide |
InChI |
InChI=1S/C14H20N2O3S/c1-2-3-4-14(17)16-12-7-10-5-6-13(20(15,18)19)9-11(10)8-12/h5-6,9,12H,2-4,7-8H2,1H3,(H,16,17)(H2,15,18,19) |
InChI Key |
VPKYLHQTQYEJLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1CC2=C(C1)C=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


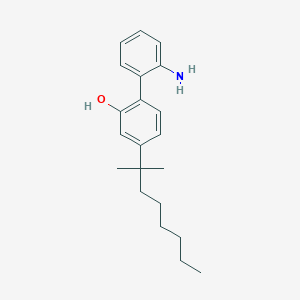
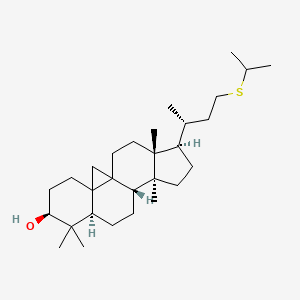




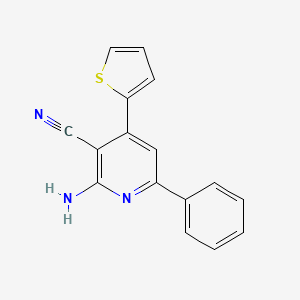

![2-benzyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one](/img/structure/B10841563.png)
